(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine
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Overview
Description
(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine is an organic compound that features a bromine atom, a fluoroethoxy group, and a methanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine typically involves the bromination of a suitable phenyl precursor followed by the introduction of the fluoroethoxy and methanamine groups. One common method involves the reaction of 2-bromo-5-nitrophenol with 2-fluoroethanol under basic conditions to form the fluoroethoxy derivative. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more stable derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiols derivatives.
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain receptors, while the methanamine group facilitates its incorporation into biological systems. The bromine atom can participate in halogen bonding, further stabilizing its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-fluorophenyl)methanamine hydrochloride: Similar structure but lacks the fluoroethoxy group.
2-Bromo-5-methoxyaniline: Contains a methoxy group instead of a fluoroethoxy group.
2-Bromo-5-(trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group instead of a fluoroethoxy group.
Uniqueness
(2-Bromo-5-(2-fluoroethoxy)phenyl)methanamine is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic properties and enhances its binding affinity in biological systems. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
[2-bromo-5-(2-fluoroethoxy)phenyl]methanamine |
InChI |
InChI=1S/C9H11BrFNO/c10-9-2-1-8(13-4-3-11)5-7(9)6-12/h1-2,5H,3-4,6,12H2 |
InChI Key |
UNMYVKWRSULMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)CN)Br |
Origin of Product |
United States |
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